molecular formula C15H18 B12707343 2-(tert-Butyl)-1-methylnaphthalene CAS No. 73652-75-2

2-(tert-Butyl)-1-methylnaphthalene

Cat. No.: B12707343
CAS No.: 73652-75-2
M. Wt: 198.30 g/mol
InChI Key: XMVIROUTBQYNDR-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-1-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a tert-butyl group and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-1-methylnaphthalene typically involves the alkylation of 1-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

    Alkylation Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-1-methylnaphthalene undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

      Conditions: Aqueous or acidic medium

      Products: Corresponding naphthoquinones or carboxylic acids

  • Reduction:

      Reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

      Conditions: Anhydrous, room temperature or elevated temperature

      Products: Reduced naphthalene derivatives

  • Substitution:

      Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

      Conditions: Varies depending on the reagent

      Products: Halogenated or nitrated naphthalene derivatives

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The reaction conditions vary depending on the desired transformation, ranging from room temperature to elevated temperatures and different solvent systems.

Major Products

The major products formed from these reactions include oxidized derivatives such as naphthoquinones, reduced derivatives like dihydronaphthalenes, and substituted derivatives like halogenated or nitrated naphthalenes.

Scientific Research Applications

2-(tert-Butyl)-1-methylnaphthalene has several scientific research applications:

  • Chemistry:

    • Used as a precursor in the synthesis of more complex organic molecules.
    • Employed in studies of aromatic substitution reactions.
  • Biology:

    • Investigated for its potential biological activity and interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1-methylnaphthalene involves its interaction with specific molecular targets and pathways. The tert-butyl group and the naphthalene ring contribute to its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl group directs the incoming electrophile to specific positions on the naphthalene ring. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylnaphthalene
  • 2-Methylnaphthalene
  • 2-(tert-Butyl)naphthalene

Uniqueness

2-(tert-Butyl)-1-methylnaphthalene is unique due to the presence of both a tert-butyl group and a methyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which influence its reactivity and applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various chemical transformations and applications.

Properties

CAS No.

73652-75-2

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

IUPAC Name

2-tert-butyl-1-methylnaphthalene

InChI

InChI=1S/C15H18/c1-11-13-8-6-5-7-12(13)9-10-14(11)15(2,3)4/h5-10H,1-4H3

InChI Key

XMVIROUTBQYNDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)C(C)(C)C

Origin of Product

United States

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